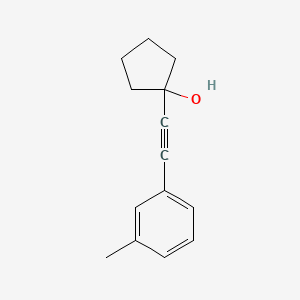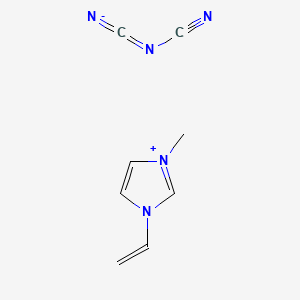
3-Ethenyl-1-methyl-1H-Imidazolium N-cyanocyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenyl-1-methyl-1H-Imidazolium N-cyanocyanamide is a compound that belongs to the class of ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and high ionic conductivity. The structure of this compound consists of an imidazolium cation with an ethenyl group and a methyl group, paired with an N-cyanocyanamide anion.
Méthodes De Préparation
The synthesis of 3-Ethenyl-1-methyl-1H-Imidazolium N-cyanocyanamide typically involves the reaction of 1-methylimidazole with ethenyl halides to form the corresponding ethenylimidazolium salt. This intermediate is then reacted with cyanocyanamide to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to 80°C .
Analyse Des Réactions Chimiques
3-Ethenyl-1-methyl-1H-Imidazolium N-cyanocyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The ethenyl group can undergo substitution reactions with nucleophiles like amines or thiols.
Addition: The double bond in the ethenyl group can participate in addition reactions with halogens or hydrogen halides.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium, and temperatures ranging from 0°C to 100°C. Major products formed from these reactions include substituted imidazolium salts and addition products .
Applications De Recherche Scientifique
3-Ethenyl-1-methyl-1H-Imidazolium N-cyanocyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions, including Diels-Alder reactions and polymerizations.
Biology: The compound is studied for its potential use in biological systems as a stabilizing agent for proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of 3-Ethenyl-1-methyl-1H-Imidazolium N-cyanocyanamide involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium cation can interact with negatively charged sites on proteins or other biomolecules, while the N-cyanocyanamide anion can form hydrogen bonds with polar groups. These interactions can stabilize the structure of proteins or enhance the solubility of drugs .
Comparaison Avec Des Composés Similaires
3-Ethenyl-1-methyl-1H-Imidazolium N-cyanocyanamide can be compared with other similar compounds, such as:
1-Ethyl-3-methylimidazolium chloride: This compound has similar ionic liquid properties but lacks the ethenyl group, making it less reactive in addition reactions.
1-Butyl-3-methylimidazolium chloride: This compound has a longer alkyl chain, which can affect its solubility and viscosity.
1-Ethyl-3-methylimidazolium dicyanamide: This compound has a different anion, which can influence its thermal stability and ionic conductivity.
The uniqueness of this compound lies in its ethenyl group, which provides additional reactivity and versatility in chemical reactions.
Propriétés
Formule moléculaire |
C8H9N5 |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
cyanoiminomethylideneazanide;1-ethenyl-3-methylimidazol-3-ium |
InChI |
InChI=1S/C6H9N2.C2N3/c1-3-8-5-4-7(2)6-8;3-1-5-2-4/h3-6H,1H2,2H3;/q+1;-1 |
Clé InChI |
RGALRTMLXWFPMD-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CN(C=C1)C=C.C(=[N-])=NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


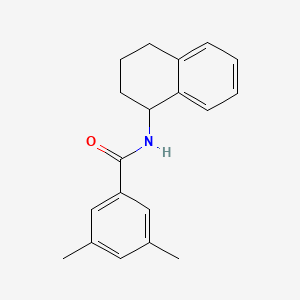
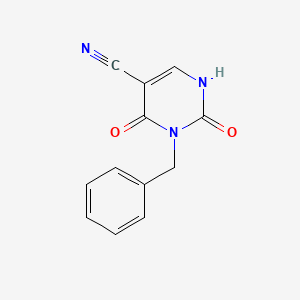
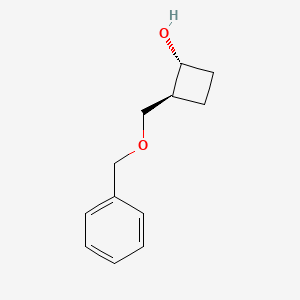

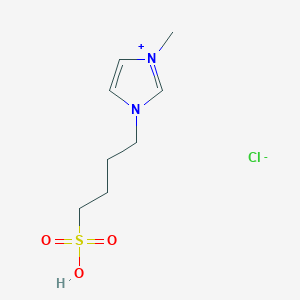
![3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14882532.png)
![3-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14882533.png)
![6-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14882535.png)
![[3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14882544.png)

